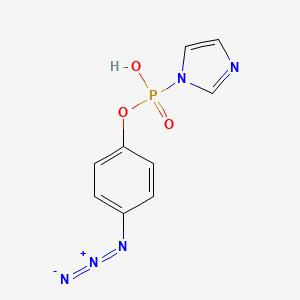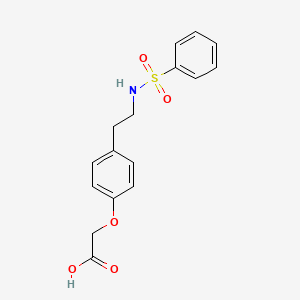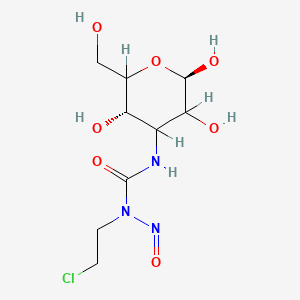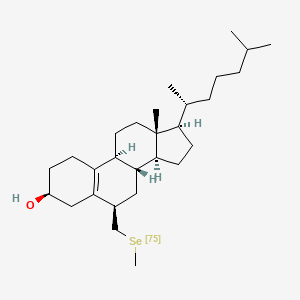
Hexocyclium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexocyclium involves the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with methyl sulfate . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound metilsulfate involves large-scale synthesis under stringent quality control measures to ensure the purity and efficacy of the final product. The process includes the use of high-purity reagents and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Hexocyclium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles under controlled temperature and pH.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its alcohol, amine, and substituted piperazine derivatives.
Scientific Research Applications
Hexocyclium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of muscarinic acetylcholine receptor antagonists.
Biology: Employed in research on gastrointestinal motility and acid secretion.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders.
Industry: Utilized in the development of new antimuscarinic drugs with improved efficacy and safety profiles
Mechanism of Action
Hexocyclium exerts its effects by binding to and inhibiting muscarinic acetylcholine receptors, particularly the M3 receptors on parietal cells . This inhibition prevents the activation of these receptors, leading to a decrease in gastric acid secretion and gastrointestinal motility . The compound also binds to other muscarinic receptor types, producing typical antimuscarinic side effects .
Comparison with Similar Compounds
Atropine: Another muscarinic acetylcholine receptor antagonist used in the treatment of various gastrointestinal disorders.
Scopolamine: Known for its antimuscarinic properties and used to treat motion sickness and postoperative nausea.
Hyoscyamine: Used to treat a variety of gastrointestinal disorders due to its antimuscarinic effects.
Comparison: Hexocyclium is unique in its prolonged reduction of gastric acidity and its specific binding affinity for muscarinic receptors . Unlike atropine and scopolamine, this compound has a more targeted effect on gastrointestinal motility and acid secretion, making it particularly effective for treating peptic ulcers and irritable bowel syndrome .
Properties
Key on ui mechanism of action |
Hexocyclium binds to and inhibits muscarinic acetylcholine receptors. This decreases gastric acid secretion by preventing the activation of M3 receptors on pareital cells and subsequent stimulation of gastric acid secretion. The antagonism of M3 receptors in the intestine inhibits smooth muscle contraction resulting in a decrease in motility. The binding of hexocyclium to other muscarinic receptor types produces typical anti-muscarinic side effects. |
|---|---|
CAS No. |
6004-98-4 |
Molecular Formula |
C20H33N2O+ |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C20H33N2O/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3/q+1 |
InChI Key |
ZRYHPQCHHOKSMD-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |
melting_point |
203-204 |
Key on ui other cas no. |
6004-98-4 |
Related CAS |
115-63-9 (methyl sulfate salt) |
Synonyms |
hexociclium hexocyclium hexocyclium methylsulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)







